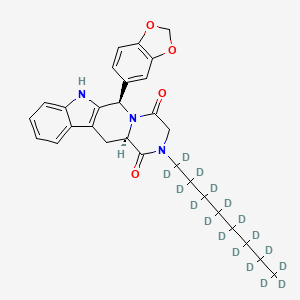
N-Octylnortadalafil-d17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octylnortadalafil-d17: is a synthetic compound that belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors. It is structurally related to tadalafil, a well-known medication used to treat erectile dysfunction. The compound is characterized by the presence of an octyl group and deuterium atoms, which are isotopes of hydrogen, making it a deuterated analogue of tadalafil. This modification can enhance the compound’s stability and metabolic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Octylnortadalafil-d17 involves several steps, starting from the core structure of tadalafilOne common method involves the use of chiral liquid chromatography-circular dichroism (LC-CD) to separate and identify the stereoisomers of the compound . The reaction conditions typically include the use of ammonium formate, formic acid, and acetonitrile as solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Octylnortadalafil-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: N-Octylnortadalafil-d17 is used in chemical research to study the effects of deuteration on the stability and metabolic properties of PDE-5 inhibitors. It serves as a model compound for understanding the structure-activity relationship of tadalafil analogues .
Biology: In biological research, the compound is used to investigate the mechanisms of PDE-5 inhibition and its effects on cellular signaling pathways. It helps in elucidating the role of PDE-5 in various physiological processes .
Medicine: Its enhanced stability and metabolic properties make it a promising candidate for drug development .
Industry: The compound is used in the pharmaceutical industry for the synthesis of novel PDE-5 inhibitors. It also serves as a reference standard in quality control and analytical testing of tadalafil analogues .
Mecanismo De Acción
N-Octylnortadalafil-d17 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes relaxation of smooth muscle cells and enhances blood flow. The molecular targets of the compound include the active site of PDE-5, where it binds and prevents the breakdown of cGMP . This mechanism is similar to that of tadalafil, but the presence of the octyl group and deuterium atoms may enhance its binding affinity and stability .
Comparación Con Compuestos Similares
Tadalafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another PDE-5 inhibitor with a different chemical structure.
Vardenafil: A PDE-5 inhibitor similar to sildenafil but with a different pharmacokinetic profile.
Cyclopentynafil: A new sildenafil analogue with structural similarities to N-Octylnortadalafil.
Uniqueness: N-Octylnortadalafil-d17 is unique due to the presence of the octyl group and deuterium atoms. These modifications enhance its stability and metabolic properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H33N3O4 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2,14D2 |
Clave InChI |
JIMWYJMUPCVOFA-HYUIXJERSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
SMILES canónico |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



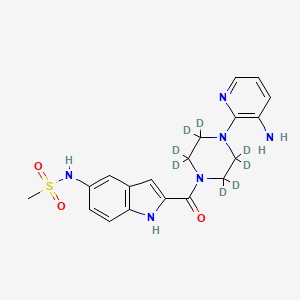
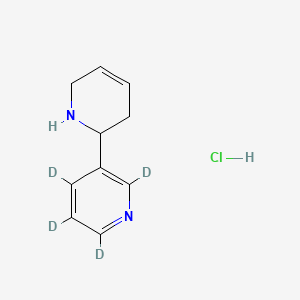

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

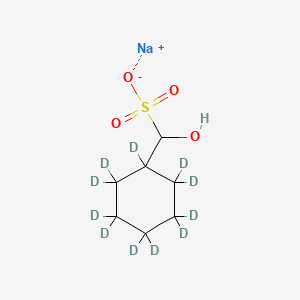
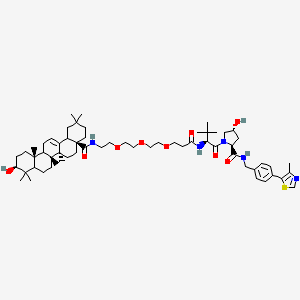
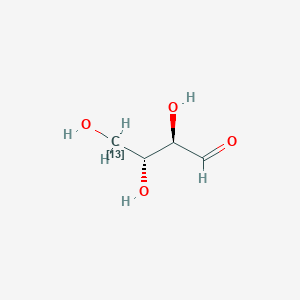
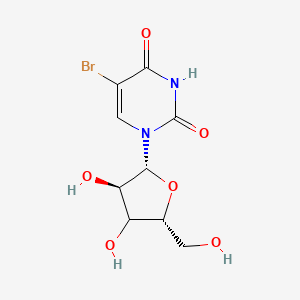
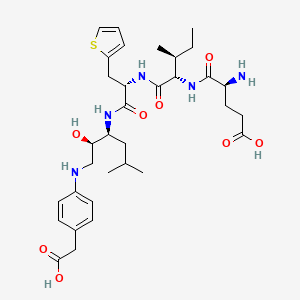
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
